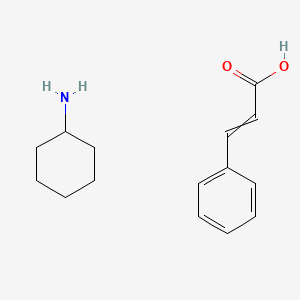
Cyclohexanamine;3-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine;3-phenylprop-2-enoic acid is a compound that combines two distinct chemical entities: cyclohexanamine and 3-phenylprop-2-enoic acid It is a colorless liquid with a fishy odor and is used in various industrial applicationsIt is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine can be synthesized through the hydrogenation of aniline or by the reduction of cyclohexanone oxime. The hydrogenation process involves the use of a catalyst such as nickel or platinum under high pressure and temperature conditions. The reduction of cyclohexanone oxime can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
3-phenylprop-2-enoic acid can be synthesized through several methods, including the Perkin reaction, Claisen condensation, Knoevenagel-Doebner reaction, and Heck reaction. The most direct synthetic approach is the Knoevenagel reaction, which involves the condensation of aromatic aldehydes with propanedioic acid in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production of cyclohexanamine typically involves the catalytic hydrogenation of aniline. This process is carried out in large reactors under controlled conditions to ensure high yield and purity. For 3-phenylprop-2-enoic acid, industrial production often utilizes the Perkin reaction, where benzaldehyde is condensed with acetic anhydride in the presence of sodium acetate as a catalyst .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to cyclohexanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can convert cyclohexanamine to cyclohexane using hydrogen gas and a metal catalyst. Substitution reactions involve the replacement of the amine group with other functional groups, such as halogens or alkyl groups.
3-phenylprop-2-enoic acid also undergoes several types of reactions, including oxidation, reduction, and substitution. It can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate. Reduction reactions can convert it to 3-phenylpropanoic acid using hydrogen gas and a metal catalyst. Substitution reactions involve the replacement of the carboxylic acid group with other functional groups, such as esters or amides .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkyl groups (e.g., methyl, ethyl)
Major Products Formed
Cyclohexanamine: Cyclohexanone (oxidation), cyclohexane (reduction), substituted cyclohexylamines (substitution)
3-phenylprop-2-enoic acid: Benzoic acid (oxidation), 3-phenylpropanoic acid (reduction), substituted cinnamic acid derivatives (substitution)
Scientific Research Applications
Cyclohexanamine and 3-phenylprop-2-enoic acid have numerous scientific research applications across various fields:
Chemistry: Cyclohexanamine is used as a building block in organic synthesis and as a precursor for the production of various chemicals.
Biology: Cyclohexanamine is studied for its potential use as a neurotransmitter analog and in the development of new drugs.
Medicine: Cyclohexanamine derivatives are explored for their potential therapeutic effects in treating neurological disorders.
Industry: Cyclohexanamine is used in the production of rubber chemicals, corrosion inhibitors, and surfactants.
Mechanism of Action
The mechanism of action of cyclohexanamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter release and uptake. The exact pathways and targets depend on the specific derivative and its intended use.
3-phenylprop-2-enoic acid exerts its effects through multiple mechanisms, including inhibition of enzyme activity, modulation of gene expression, and interaction with cellular signaling pathways. It can inhibit the activity of enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Cyclohexanamine and 3-phenylprop-2-enoic acid can be compared with other similar compounds to highlight their uniqueness:
Cyclohexanamine: Similar compounds include aniline, benzylamine, and cyclohexanol.
3-phenylprop-2-enoic acid: Similar compounds include benzoic acid, phenylacetic acid, and phenylpropanoic acid.
By understanding the properties, preparation methods, chemical reactions, scientific applications, mechanisms of action, and comparisons with similar compounds, researchers can better utilize cyclohexanamine and 3-phenylprop-2-enoic acid in various fields of study and industry.
Properties
CAS No. |
67217-36-1 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
cyclohexanamine;3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C6H13N/c10-9(11)7-6-8-4-2-1-3-5-8;7-6-4-2-1-3-5-6/h1-7H,(H,10,11);6H,1-5,7H2 |
InChI Key |
CYJMVNWBACJNLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


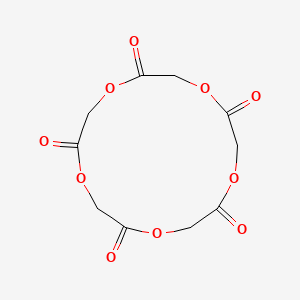
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
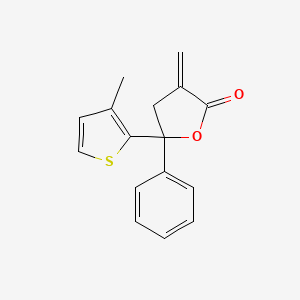
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)

![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
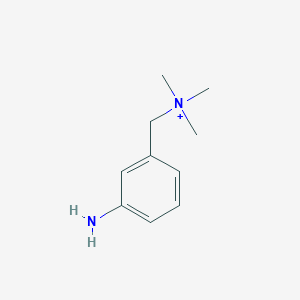
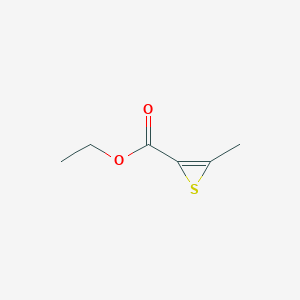

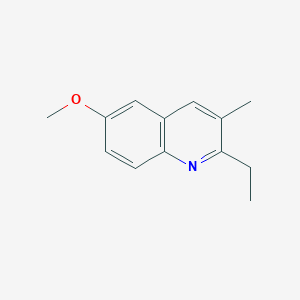
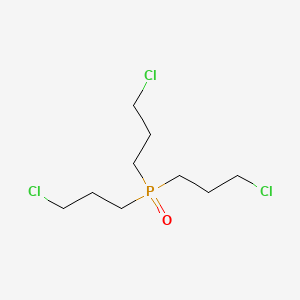

![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
